Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC15814192
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13FN2O3 |
|---|---|
| Molecular Weight | 264.25 g/mol |
| IUPAC Name | ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H13FN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7,15H,3H2,1-2H3 |
| Standard InChI Key | JSAZIUKYKXBMCM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by the pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms. Substitutions at positions 1, 3, 4, and 5 include a 4-fluorophenyl group, a methyl group, a hydroxyl group, and an ethyl ester, respectively. The IUPAC name, ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate, reflects this substitution pattern.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃FN₂O₃ |
| Molecular Weight | 264.25 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C |
| Predicted Boiling Point | 346.8 ± 32.0 °C |
| Density | 1.20 ± 0.1 g/cm³ |
The fluorine atom enhances electronegativity, influencing solubility and intermolecular interactions, while the ester group contributes to metabolic stability .
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Synthesis typically involves three stages: pyrazole core formation, functional group substitution, and esterification.
Pyrazole Core Formation
Condensation of hydrazine derivatives with β-keto esters or cyanoacrylates under reflux conditions generates the pyrazole skeleton. For example, reacting 4-fluorophenylhydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol yields intermediate pyrazole derivatives .
Substitution Reactions
Comparative Analysis with Related Pyrazole Derivatives
| Compound | Molecular Formula | Biological Activity | Key Feature |
|---|---|---|---|
| Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate | C₁₃H₁₃FN₂O₃ | Antimicrobial, Anticancer | Fluorophenyl, Hydroxyl |
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester | C₁₃H₁₃FN₂O₂ | Enzyme inhibition | Lacks hydroxyl group |
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₂FN₃O₂ | Antiviral | Amino substitution |
The hydroxyl group in the target compound confers superior antimicrobial efficacy compared to non-hydroxylated analogs .
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